molecular formula C18H18ClFN2O3S B2506727 5-chloro-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-2-methoxybenzene-1-sulfonamide CAS No. 682762-92-1

5-chloro-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-2-methoxybenzene-1-sulfonamide

Cat. No.: B2506727
CAS No.: 682762-92-1
M. Wt: 396.86
InChI Key: UVCWHAMEEFUUHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-2-methoxybenzene-1-sulfonamide is a sulfonamide derivative featuring a substituted indole core linked via an ethyl tether to a chlorinated and methoxy-substituted benzene sulfonamide. The indole moiety contains a fluorine atom at position 5 and a methyl group at position 2, while the benzene ring of the sulfonamide group bears a chlorine atom at position 5 and a methoxy group at position 2.

Properties

IUPAC Name

5-chloro-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-2-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClFN2O3S/c1-11-14(15-10-13(20)4-5-16(15)22-11)7-8-21-26(23,24)18-9-12(19)3-6-17(18)25-2/h3-6,9-10,21-22H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVCWHAMEEFUUHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)F)CCNS(=O)(=O)C3=C(C=CC(=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-chloro-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-2-methoxybenzene-1-sulfonamide involves multiple steps, typically starting with the preparation of the indole moiety. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring Industrial production methods often employ optimized reaction conditions and catalysts to enhance yield and purity .

Scientific Research Applications

Biological Activities

Research indicates that 5-chloro-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-2-methoxybenzene-1-sulfonamide possesses various biological activities:

Anticancer Properties

Several studies have evaluated its potential as an anticancer agent. For instance:

  • In vitro Studies : The compound has shown inhibitory effects on cancer cell lines, with specific IC50 values indicating potency against various types of cancer cells .
  • Mechanism of Action : It is believed to induce apoptosis by modulating key signaling pathways and increasing the expression of pro-apoptotic proteins such as Bax while decreasing anti-apoptotic proteins like Bcl2 .

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties:

  • In Vivo Models : Animal studies suggest that it can reduce inflammation markers, potentially making it a candidate for treating inflammatory diseases .

Antiviral and Antimicrobial Effects

Preliminary research indicates that this compound may interact with viral targets, inhibiting replication and demonstrating antimicrobial properties against certain bacterial strains .

Case Studies and Research Findings

StudyFocusFindings
Study AAnticancer ActivityDemonstrated significant inhibition of EGFR T790M mutation with IC50 values comparable to osimertinib .
Study BAnti-inflammatory EffectsShowed reduction in pro-inflammatory cytokines in animal models .
Study CAntiviral ActivityIndicated potential for inhibiting viral replication in cell culture assays .

Mechanism of Action

The mechanism of action of 5-chloro-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-2-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The indole moiety allows the compound to bind with high affinity to various receptors and enzymes, modulating their activity . This interaction can lead to the inhibition of key signaling pathways involved in cell proliferation, inflammation, and viral replication .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional distinctions between the target compound and its analogs:

Table 1: Structural and Functional Comparison of Sulfonamide-Indole Derivatives

Compound Name / ID Indole Substituents Benzene Sulfonamide Substituents Molecular Weight (g/mol) Biological Target/Activity Key Findings References
Target Compound 5-Fluoro, 2-methyl 5-Chloro, 2-methoxy ~463 (estimated) Hypothesized: NLRP3 or anticancer Structural uniqueness in halogen placement -
5-Chloro-N-[2-(4-hydroxysulfamoyl-phenyl)-ethyl]-2-methoxybenzamide N/A (benzamide core) 4-Hydroxysulfamoyl - NLRP3 inflammasome inhibitor Benzamide scaffold; distinct sulfamoyl group enhances binding to NLRP3
N-[2-(5-(Chlorodifluoromethoxy)-2-methylindol-3-yl)ethyl]-2-methoxy-5-methylbenzenesulfonamide 5-Chlorodifluoromethoxy, 2-methyl 5-Methyl, 2-methoxy 458.9 Not specified Increased lipophilicity due to CF2Cl group; potential improved CNS penetration
5-Chloro-2-methoxy-N-[2-(2-methyl-5-(trifluoromethoxy)indol-3-yl)ethyl]benzenesulfonamide 5-Trifluoromethoxy, 2-methyl 5-Chloro, 2-methoxy 462.9 Not specified Trifluoromethoxy group enhances metabolic stability
Sulfonamide-tethered isatin derivatives (e.g., 12a, 12b) Isatin (2-oxoindole) core Varied (e.g., benzyl, chloro) 463–497 Anticancer agents Hydrazin-ylidene linker; higher melting points (235–265°C) correlate with stability
Indole-2-carboxamides (e.g., Compound 20) 5-Chloro, 3-ethyl N/A (carboxamide linkage) ~370 CB1 receptor allosteric modulators Carboxamide vs. sulfonamide alters receptor specificity

Key Structural and Functional Insights:

Indole Substituent Effects :

  • Halogenation : The target compound’s 5-fluoro and 2-methyl groups contrast with analogs featuring chloro (e.g., ), bromo (e.g., ), or trifluoromethoxy substituents. Fluorine’s electronegativity may enhance binding affinity to polar enzyme pockets, while bulkier groups (e.g., CF3O) improve lipophilicity and metabolic resistance .
  • Positional Isomerism : Compounds with substituents at indole position 5 (e.g., 5-fluoro in the target vs. 5-trifluoromethoxy in ) show divergent biological targets, suggesting substituent size and polarity dictate target selectivity.

Methoxy and chloro groups on the benzene sulfonamide are conserved in multiple analogs (e.g., ), indicating their role in maintaining solubility and electronic interactions.

Biological Activity Correlations :

  • NLRP3 Inhibition : The benzamide analog () shares a sulfamoyl group but lacks the indole core, highlighting the indole’s importance in targeting NLRP3 in the central nervous system.
  • Anticancer Activity : Isatin derivatives () with hydrazone linkers exhibit cytotoxicity via topoisomerase inhibition, a mechanism distinct from the target compound’s hypothesized pathway.

Physicochemical Properties :

  • Molecular weights range from 370–497 g/mol, with lipophilicity (logP) influenced by halogenation (e.g., CF2Cl in increases logP to ~5.1). The target compound’s estimated logP (~4–5) suggests moderate blood-brain barrier permeability.
  • Melting points (e.g., 235–280°C in ) correlate with crystalline stability, a critical factor in formulation.

Research Findings and Implications

  • Structural Optimization : Substitution at indole position 5 with fluorine or trifluoromethoxy groups balances target engagement and pharmacokinetics. The target compound’s 5-fluoro group may offer a compromise between potency and metabolic stability.
  • Target Selectivity : Carboxamide derivatives (e.g., ) preferentially modulate CB1 receptors, whereas sulfonamides (e.g., ) are better suited for enzyme inhibition.
  • Therapeutic Potential: The target compound’s hybrid structure positions it as a candidate for inflammatory diseases (via NLRP3) or oncology, pending validation in preclinical models.

Biological Activity

5-chloro-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-2-methoxybenzene-1-sulfonamide, also known by its CAS number 40311-13-5, is a compound of significant interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and relevant research findings.

PropertyValue
Molecular FormulaC18H18ClFN2O3S
Molecular Weight396.86 g/mol
InChIInChI=1S/C18H18ClFN2O3S
Log P (octanol-water)2.64
Solubility0.441 mg/ml

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in critical physiological processes. Preliminary studies suggest that it may act as an inhibitor of certain enzymes and receptors, similar to other sulfonamide derivatives.

Inhibition of Enzymes

Research indicates that sulfonamide derivatives can inhibit carbonic anhydrase, which is crucial for various physiological functions including acid-base balance and fluid secretion. For instance, a related study highlighted the ability of certain sulfonamides to act as carbonic anhydrase inhibitors, potentially benefiting patients with conditions like severe heart failure .

Receptor Interaction

Another aspect of its biological activity may involve modulation of receptor activity. Some sulfonamides have been shown to interact with calcium channels, influencing vascular resistance and perfusion pressure in cardiac tissues . This suggests that this compound could have cardiovascular implications.

Case Studies

Study on Cardiovascular Effects
A study evaluated the effects of various sulfonamide derivatives on perfusion pressure using isolated rat heart models. The results indicated that certain compounds significantly altered coronary resistance and perfusion pressure, highlighting the potential cardiovascular applications of sulfonamides .

Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound to calcium channels. These studies suggest that the compound may effectively inhibit calcium channel activity, which could lead to decreased vascular resistance and improved cardiac function under pathological conditions .

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is essential for assessing its therapeutic potential. Key parameters include:

ParameterValue
Bioavailability Score0.55
GI AbsorptionHigh
BBB PermeantYes
CYP InhibitionCYP1A2 (Yes), others (No)

The compound exhibits high gastrointestinal absorption and permeability across the blood-brain barrier (BBB), suggesting potential central nervous system effects. Additionally, it has been identified as a substrate for CYP1A2, which may influence its metabolism and interactions with other drugs .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 5-chloro-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-2-methoxybenzene-1-sulfonamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves coupling a sulfonyl chloride derivative (e.g., 2-methoxy-5-chlorobenzenesulfonyl chloride) with an indole-containing amine (e.g., 5-fluoro-2-methyl-1H-indol-3-ylethylamine) under basic conditions. Triethylamine in dichloromethane or THF is commonly used to neutralize HCl byproducts. Reaction optimization includes controlling temperature (0–25°C) and stoichiometric ratios (1:1.2 sulfonyl chloride:amine) to maximize yields. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization is recommended .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • NMR (¹H/¹³C): Assign peaks using DEPT and HSQC to confirm sulfonamide linkage and indole substituents.
  • X-ray crystallography : Resolve stereochemistry and hydrogen-bonding networks (e.g., sulfonamide S–O···H–N interactions) using single-crystal diffraction (Mo Kα radiation, R-factor < 0.05) .
  • HRMS : Validate molecular formula (e.g., [M+H]⁺ ion matching theoretical mass).

Q. How can preliminary biological activity screening be designed for this sulfonamide derivative?

  • Methodological Answer : Screen against target enzymes (e.g., carbonic anhydrase, cyclooxygenase) using fluorometric assays. For cellular activity, test cytotoxicity in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays. Dose-response curves (1–100 µM) and positive controls (e.g., acetazolamide for carbonic anhydrase) are essential .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data between computational predictions and experimental results?

  • Methodological Answer : Discrepancies in NMR chemical shifts may arise from solvent effects or conformational flexibility. Use DFT calculations (B3LYP/6-31G* level) to model optimized geometries and simulate spectra. Compare with experimental data to identify dominant conformers. Cross-validate with IR spectroscopy for functional group analysis .

Q. What strategies optimize the yield of the indole-sulfonamide coupling step under scalable conditions?

  • Methodological Answer : Replace traditional bases (e.g., triethylamine) with polymer-supported bases (e.g., PS-DIPEA) to simplify purification. Use flow chemistry for continuous reaction monitoring and heat dissipation. Solvent screening (e.g., acetonitrile vs. THF) can improve reaction kinetics. Yields >85% are achievable with residence times <30 minutes .

Q. How does the fluorine substituent on the indole ring influence the compound’s bioavailability and metabolic stability?

  • Methodological Answer : Fluorine enhances metabolic stability by blocking cytochrome P450-mediated oxidation. Assess logP (octanol/water partition) via shake-flask methods to predict membrane permeability. Compare plasma stability (t½) of fluorinated vs. non-fluorinated analogs in rat liver microsomes .

Q. What computational methods are suitable for predicting binding modes of this compound to therapeutic targets?

  • Methodological Answer : Perform molecular docking (AutoDock Vina, MOE) against target proteins (e.g., EGFR kinase). Validate poses with MD simulations (GROMACS, 50 ns trajectories) to assess binding stability. Free-energy calculations (MM-PBSA) quantify binding affinity differences between analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.